molecular formula C15H14N4O2 B2441273 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797977-48-0

4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2441273
CAS No.: 1797977-48-0
M. Wt: 282.303
InChI Key: DUILBENHNPFLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS# 1797977-48-0) is a synthetic small molecule with a molecular formula of C15H14N4O2 and a molecular weight of 282.30 g/mol. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable scaffold in medicinal chemistry recognized for its potent protein kinase inhibitor (PKI) activity and significant role in targeted cancer therapy . The rigid, planar fused bicyclic core structure, consisting of a pyrazole ring fused with a pyrimidine ring, provides a versatile framework for interaction with enzymatic targets . Pyrazolo[1,5-a]pyrimidines have emerged as critical scaffolds for developing next-generation kinase inhibitors, acting as both ATP-competitive and allosteric inhibitors of key kinases frequently disrupted in cancers, such as CK2, EGFR, B-Raf, and MEK . Researchers value this compound class for its applicability in disrupting aberrant signaling pathways that drive oncogenesis. Derivatives targeting EGFR show particular promise in non-small cell lung cancer (NSCLC) research, while inhibitors of B-Raf and MEK kinases are highly relevant to melanoma studies . The structural motif allows for extensive functionalization at various ring positions, enabling fine-tuning of electronic properties, lipophilicity, and binding affinity to optimize pharmacokinetic and pharmacodynamic properties . The compound is offered for research purposes to investigate its potential enzymatic inhibitory effects and antiproliferative mechanisms. Biological evaluations of related pyrazolo[1,5-a]pyrimidine compounds have demonstrated significant cytotoxicity, kinase selectivity, and antiproliferative effects in both in vitro and in vivo models . Researchers can utilize this benzamide derivative as a key intermediate in structure-activity relationship (SAR) studies to explore the influence of substituent patterns on pharmacological properties . It serves as a valuable chemical tool for probing kinase function and developing novel therapeutic agents for proliferative diseases. This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-7-14-16-8-12(9-19(14)18-10)17-15(20)11-3-5-13(21-2)6-4-11/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUILBENHNPFLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under specific conditions.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide or 4-formyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide.

    Reduction: Formation of 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets and pathways:

Biological Activity

4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and research findings.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are known for their significant pharmacological properties. They have been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The structural features of these compounds often contribute to their biological efficacy through interactions with various biochemical pathways and molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Compounds in this class have shown inhibitory effects on various protein kinases involved in cancer progression. For instance, they may target BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in tumor cell proliferation and survival .
  • Impact on Biochemical Pathways : The compound may influence pathways related to cell signaling and apoptosis. This modulation can lead to the induction of cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. In vitro studies have demonstrated significant inhibitory effects on glioma cells and other cancer types .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
Glioma10
Breast Cancer15
Lung Cancer12

Anti-inflammatory Effects

The compound has also shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with pyrazolo[1,5-a]pyrimidine derivatives. While specific data on this compound's antimicrobial activity is limited, similar compounds have demonstrated effectiveness against various bacterial strains .

Case Studies and Research Findings

Several studies highlight the significance of this compound in medicinal chemistry:

  • Study on Antitumor Activity : A study published in a peer-reviewed journal evaluated the antitumor effects of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models .
  • Inhibition of MALT1 Proteolytic Activity : Research has suggested that derivatives of pyrazolo-pyrimidines can interact with MALT1 proteolytic activity, which is implicated in various cancers. This interaction presents a novel therapeutic target for drug development .

Q & A

Q. 1.1. What synthetic strategies are reported for synthesizing pyrazolo[1,5-a]pyrimidine-based benzamide derivatives like 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide?

The synthesis of pyrazolo[1,5-a]pyrimidine scaffolds often involves coupling reactions between substituted pyrazolo-pyrimidine intermediates and benzoyl chloride derivatives. For example:

  • Step 1 : Preparation of the pyrazolo[1,5-a]pyrimidine core via cyclization of aminopyrazoles with acetylenic or carbonyl-containing reagents .
  • Step 2 : Functionalization at position 6 of the pyrimidine ring using Sonogashira coupling or nucleophilic substitution .
  • Step 3 : Amide bond formation between the pyrazolo-pyrimidine intermediate and 4-methoxybenzoyl chloride under basic conditions (e.g., DIPEA in DMF) .
    Key analytical methods: Confirm structural integrity via 1^1H/13^13C NMR (e.g., methoxy singlet at δ ~3.8 ppm) and HRMS .

Q. 1.2. How is the selectivity of this compound for DDR1 validated experimentally?

  • Kinase profiling : Assay against a panel of 455 kinases (e.g., DiscoverX KinomeScan) to calculate selectivity scores (S10_{10} = 0.008, S35_{35} = 0.035) .
  • Binding affinity : Surface plasmon resonance (SPR) confirms high-affinity DDR1 binding (Kd_d = 0.6 nM) vs. weak interaction with DDR2/Bcr-Abl .
  • Cellular assays : Anti-proliferative effects correlate with DDR1 expression levels in cancer cell lines (e.g., IC50_{50} = 6.8 nM in DDR1-high models) .

Advanced Research Questions

Q. 2.1. What experimental designs are recommended to study synergistic effects between this compound and CDK4/6 inhibitors?

  • Combination screening : Use dose-matrix assays (e.g., 10-fold serial dilutions) in isogenic cell lines (e.g., MCF7 PIK3CA/AKT1 mutants) .
  • Data analysis : Calculate combination index (CI) via CalcuSyn 2.0 software; CI < 1 indicates synergy (e.g., 7rh + palbociclib CI = 0.3–0.8) .
  • Mechanistic validation : Assess downstream markers (e.g., phosphorylated Rb for CDK4/6 inhibition; collagen IV degradation for DDR1 blockade) .

Q. 2.2. How can contradictory efficacy data across cancer models be resolved?

  • Tissue-specific DDR1 activity : Compare DDR1 expression (western blot) and stromal interaction (e.g., collagen I/IV) in responsive vs. resistant models .
  • Metabolic modulation : Test lactate-driven ECM remodeling (e.g., LA-treated PCa cells) to identify DDR1-independent invasion pathways .
  • In vivo validation : Use xenografts with DDR1 knockdown vs. wild-type tumors to isolate compound-specific effects .

Q. 2.3. What methodologies are optimal for assessing anti-metastatic effects of this compound?

  • Invasion assays : Matrigel-coated transwells with CAF-conditioned media; quantify inhibition of LA-driven invasion (e.g., 70% reduction at 10 μM) .
  • 3D tumor spheroids : Measure sphere disintegration in collagen-rich matrices post-treatment .
  • In vivo metastasis models : Tail vein injection of DDR1-high cancer cells (e.g., NPC) followed by oral dosing (e.g., 20 mg/kg) and bioluminescent tracking .

Methodological Considerations

Q. 3.1. What pharmacokinetic parameters should be prioritized for preclinical studies?

  • Oral bioavailability : 67.4% in rodent models .
  • Half-life (t1/2_{1/2}) : ~4–6 hours (plasma clearance = 12 mL/min/kg) .
  • Tissue distribution : High accumulation in collagen-rich tumors (e.g., bone metastasis) .

Q. 3.2. How can off-target effects be minimized in DDR1 inhibition studies?

  • Dose titration : Use IC50_{50} values from kinase profiling (e.g., 7rh IC50_{50} > 1 μM for DDR2/Bcr-Abl) .
  • Genetic controls : Co-treat with DDR1 siRNA or CRISPR-knockout cells to confirm on-target activity .

Critical Analysis of Contradictions

  • Variable efficacy in PIK3CA/AKT1 mutants : DDR1 inhibition may bypass PI3K dependency in some contexts but not others; validate with phospho-proteomics .
  • Differential invasion suppression : LA-driven vs. hypoxia-driven metastasis may require distinct combinatorial approaches (e.g., DDR1 + SRC inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.